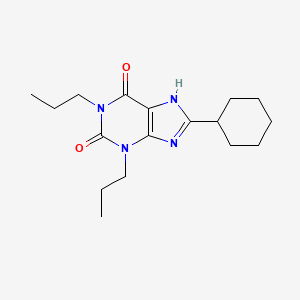
1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a cyclohexyl group and two propyl groups attached to the purine ring. It is a member of the xanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- typically involves the alkylation of a xanthine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the xanthine derivative, followed by the addition of the appropriate alkyl halides to introduce the cyclohexyl and propyl groups .
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can improve the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a bronchodilator or stimulant.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased alertness . The compound also interacts with adenosine receptors, blocking their activity and preventing drowsiness .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and two propyl groups differentiates it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
Properties
CAS No. |
106686-66-2 |
|---|---|
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-cyclohexyl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,18,19) |
InChI Key |
QXHRGKKEMOXVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


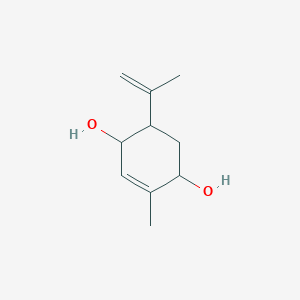


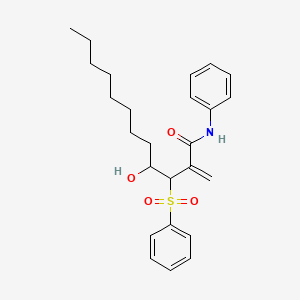
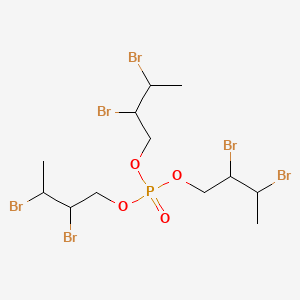
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
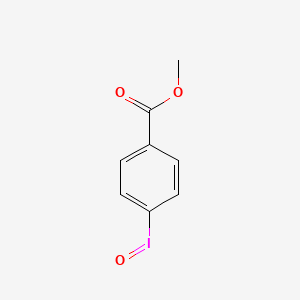
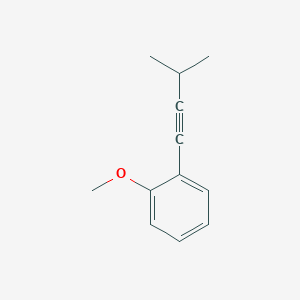

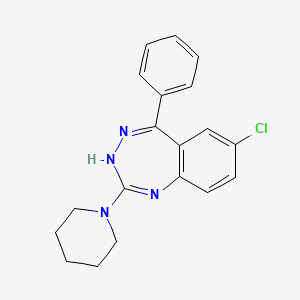

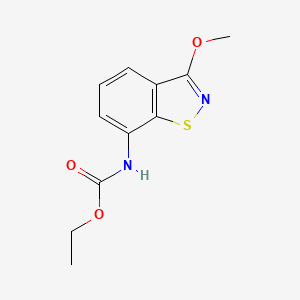
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
